![molecular formula C12H10F6O B6358667 3',5'-Bis(trifluoromethyl)butyrophenone CAS No. 645386-71-6](/img/structure/B6358667.png)
3',5'-Bis(trifluoromethyl)butyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',5'-Bis(trifluoromethyl)butyrophenone (3',5'-BTBP) is an organic compound that is used in various scientific applications. It is a colorless, crystalline solid that has a melting point of 58-60 °C and a boiling point of 127-128 °C. 3',5'-BTBP is a versatile compound, as it is used in synthetic organic chemistry, as a reagent in organic synthesis, and as a catalyst in various reactions. In addition, 3',5'-BTBP has been used in the production of pharmaceuticals, cosmetics, and other industrial products.
Scientific Research Applications
3',5'-BTBP has been used in various scientific research applications. It has been used as a reagent in organic synthesis, and as a catalyst in various reactions. It has also been used in the production of pharmaceuticals, cosmetics, and other industrial products. In addition, 3',5'-BTBP has been used in the synthesis of polymers, and in the preparation of polymeric materials.
Mechanism of Action
3',5'-BTBP is an organic compound that functions as an electrophile in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, addition-elimination, and oxidation-reduction reactions. The compound is also used in the synthesis of polymers and polymeric materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3',5'-BTBP have not been extensively studied. However, it has been found to be non-toxic and non-irritating. In addition, 3',5'-BTBP has been shown to have antimicrobial and antifungal activity.
Advantages and Limitations for Lab Experiments
The advantages of using 3',5'-BTBP in laboratory experiments include its high reactivity, low cost, and non-toxic nature. The compound is also easy to handle and store. However, 3',5'-BTBP is not very soluble in water and is volatile, so it must be handled with care.
Future Directions
There are several potential future directions for research involving 3',5'-BTBP. These include further research into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of polymers and polymeric materials. In addition, further research into the mechanism of action of 3',5'-BTBP could lead to the development of new and improved synthetic methods. Finally, research into the use of 3',5'-BTBP in the production of pharmaceuticals, cosmetics, and other industrial products could lead to the development of new products with improved properties.
Synthesis Methods
3',5'-BTBP is synthesized by the reaction of 1,3-dibromopropane with trifluoromethyl bromide in an aqueous solution of sodium hydroxide. This reaction produces an intermediate, 3',5'-bis(trifluoromethyl)propionyl bromide, which is then hydrolyzed with aqueous sodium hydroxide to form 3',5'-BTBP. The reaction is carried out at a temperature of 80-90 °C, and the yield is typically greater than 90%.
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O/c1-2-3-10(19)7-4-8(11(13,14)15)6-9(5-7)12(16,17)18/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKRNVPNLSZMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Bis(trifluoromethyl)butyrophenone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.